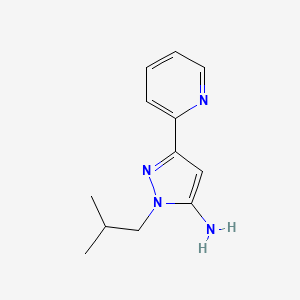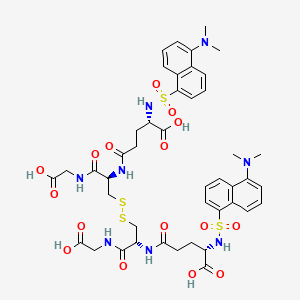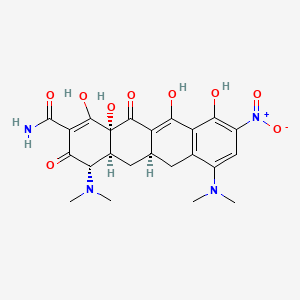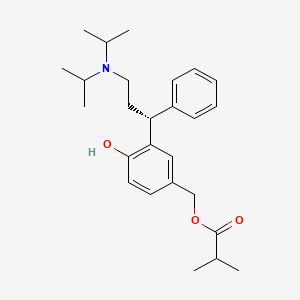
10alpha-Hydroxy Dextromethorphan Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10alpha-Hydroxy Dextromethorphan Hydrochloride is a derivative of dextromethorphan, a well-known cough suppressant. This compound is characterized by the addition of a hydroxyl group at the 10alpha position, which can significantly alter its pharmacological properties. It is primarily used in research settings to study its effects and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy Dextromethorphan Hydrochloride typically involves the hydroxylation of dextromethorphan. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality.
化学反応の分析
Types of Reactions: 10alpha-Hydroxy Dextromethorphan Hydrochloride can undergo several types of chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Removal of the hydroxyl group to revert to dextromethorphan.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further hydroxylated compounds, while reduction can produce dextromethorphan.
科学的研究の応用
10alpha-Hydroxy Dextromethorphan Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 10alpha-Hydroxy Dextromethorphan Hydrochloride involves its interaction with several molecular targets, including:
NMDA Receptors: Acts as an antagonist, which can modulate neurotransmission and has implications in neurological research.
Sigma-1 Receptors: Agonist activity at these receptors, which may contribute to its therapeutic effects.
Serotonin Reuptake Inhibition: Similar to dextromethorphan, it may inhibit the reuptake of serotonin, affecting mood and cognition.
類似化合物との比較
Dextromethorphan: The parent compound, primarily used as a cough suppressant.
Dextrorphan: A metabolite of dextromethorphan with similar pharmacological properties.
3-Methoxymorphinan: Another derivative with distinct chemical and pharmacological characteristics.
Uniqueness: 10alpha-Hydroxy Dextromethorphan Hydrochloride is unique due to the specific addition of the hydroxyl group at the 10alpha position, which can significantly alter its pharmacological profile compared to its parent compound and other derivatives.
特性
分子式 |
C18H26ClNO2 |
|---|---|
分子量 |
323.9 g/mol |
IUPAC名 |
(1S,8S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18;/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3;1H/t14-,16-,17+,18+;/m1./s1 |
InChIキー |
UFGACSXJDNIRCR-FMMMQXAUSA-N |
異性体SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1[C@H](C4=C3C=C(C=C4)OC)O.Cl |
正規SMILES |
CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)

![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)

![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)





